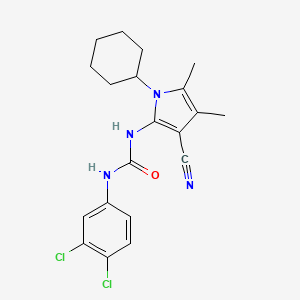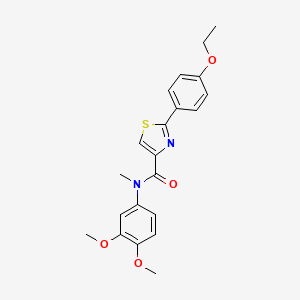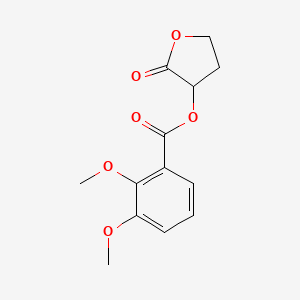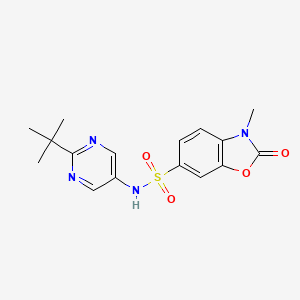
N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide, also known as P5, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biology, and agriculture.
Mécanisme D'action
The exact mechanism of action of N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide is not fully understood. However, it has been suggested that N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide exerts its biological effects through the inhibition of protein kinases. Protein kinases are enzymes that play a crucial role in cellular signaling pathways, and their dysregulation has been implicated in various diseases, including cancer and inflammation. N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide has been shown to selectively inhibit certain protein kinases, making it a promising candidate for the development of targeted therapeutics.
Biochemical and Physiological Effects
N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide inhibits the growth of cancer cells and reduces inflammation by suppressing the production of pro-inflammatory cytokines. N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide has also been shown to inhibit the growth of bacterial and fungal strains by disrupting their cell membranes. In addition, N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide has been found to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide is its high potency and selectivity towards certain protein kinases. This makes it a valuable tool compound for the study of cellular signaling pathways. Additionally, N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide has a low toxicity profile, making it suitable for use in in vitro and in vivo experiments. However, one limitation of N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide is its relatively complex synthesis method, which may limit its widespread use.
Orientations Futures
There are several future directions for the study of N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide. One area of interest is the development of N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide-based therapeutics for the treatment of cancer and inflammation. Further studies are needed to fully understand the mechanism of action of N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide and its potential targets. Additionally, the synthesis method of N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide could be optimized to improve yields and reduce costs. Finally, N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide could be further studied for its potential applications in agriculture, particularly as a fungicide or herbicide.
Conclusion
In conclusion, N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide, or N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide, is a promising compound with potential applications in various fields, including medicinal chemistry, biology, and agriculture. Its high potency and selectivity towards certain protein kinases make it a valuable tool compound for the study of cellular signaling pathways. Further studies are needed to fully understand the mechanism of action of N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide and its potential applications.
Méthodes De Synthèse
The synthesis of N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide involves the reaction of 2-tert-butyl-5-chloropyrimidine with 3-methylbenzenesulfonyl chloride in the presence of a base such as potassium carbonate. The resulting compound is then purified through column chromatography to obtain pure N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide. This synthesis method has been optimized to achieve high yields and purity of N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide.
Applications De Recherche Scientifique
N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent anti-inflammatory and anti-cancer activities. N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide has also been shown to inhibit the growth of various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics and antifungal drugs. Additionally, N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide has been used as a tool compound in the study of cellular signaling pathways, particularly those involving protein kinases.
Propriétés
IUPAC Name |
N-(2-tert-butylpyrimidin-5-yl)-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-11-6-5-7-13(8-11)21(19,20)18-12-9-16-14(17-10-12)15(2,3)4/h5-10,18H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQJNXAQXSYNPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CN=C(N=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[2-(1-Phenylbenzimidazol-2-yl)sulfanylacetyl]amino]thiophene-3-carboxamide](/img/structure/B7534256.png)



![[1-(Cyclopentylamino)-1-oxopropan-2-yl] 2-(4-chloro-2-nitrophenoxy)propanoate](/img/structure/B7534287.png)
![3-(4-fluorophenoxy)-N-[(1-methylpyrrolidin-2-yl)methyl]propanamide](/img/structure/B7534292.png)
![N-[[3-(morpholine-4-carbonyl)phenyl]methyl]-1H-indazole-3-carboxamide](/img/structure/B7534294.png)
![[2-Oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl] 3-sulfamoylbenzoate](/img/structure/B7534301.png)
![2-(3,5-dimethylpyrazol-1-yl)-N-[1-(3-phenylpropanoyl)piperidin-4-yl]propanamide](/img/structure/B7534303.png)

![4-[[2-(3-Fluorophenyl)-1,3-oxazol-4-yl]methyl]-3,3-dimethylmorpholine](/img/structure/B7534318.png)

![2-anilino-N-[(2,4-dichlorophenyl)methyl]thieno[3,2-d][1,3]thiazole-5-carboxamide](/img/structure/B7534334.png)
